2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid

Molecular descriptor Structural complexity Lead-likeness

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid (CAS 1855543-40-6) is a heteroaryl carboxylic acid that embeds three orthogonal reactive handles on a pyrimidine scaffold: a chlorine atom at C-2, a carboxylic acid at C-4, and a tetrahydrofuran-3-yloxy ether at C-6. The compound has a molecular formula of C₉H₉ClN₂O₄ and a molecular weight of 244.63 g·mol⁻¹.

Molecular Formula C9H9ClN2O4
Molecular Weight 244.63 g/mol
Cat. No. B13918136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESC1COCC1OC2=NC(=NC(=C2)C(=O)O)Cl
InChIInChI=1S/C9H9ClN2O4/c10-9-11-6(8(13)14)3-7(12-9)16-5-1-2-15-4-5/h3,5H,1-2,4H2,(H,13,14)
InChIKeyGJWNLFWPZNPSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid – A Specialized Pyrimidine Building Block for Focused Library Synthesis


2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid (CAS 1855543-40-6) is a heteroaryl carboxylic acid that embeds three orthogonal reactive handles on a pyrimidine scaffold: a chlorine atom at C-2, a carboxylic acid at C-4, and a tetrahydrofuran-3-yloxy ether at C-6. The compound has a molecular formula of C₉H₉ClN₂O₄ and a molecular weight of 244.63 g·mol⁻¹ . Its predicted density is 1.527 ± 0.06 g·cm⁻³ and its predicted boiling point is 510.3 ± 50.0 °C . The presence of the chiral tetrahydrofuranyloxy side chain distinguishes it from simpler 2‑chloro‑6‑alkoxy‑pyrimidine‑4‑carboxylic acids and introduces stereochemical complexity that is valuable in medicinal‑chemistry campaigns targeting chiral biological surfaces [1].

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid – Why Simple Alkoxy or Halo Analogs Cannot Be Interchanged


The tetrahydrofuran‑3‑yloxy group at the C‑6 position is not a simple bioisostere of methoxy, ethoxy, or halogen substituents. It introduces a larger steric footprint (molecular weight increase of ~56 Da vs the methoxy analog), alters the hydrogen‑bond acceptor geometry through the ring oxygen, and contributes a chiral center that can be exploited for stereospecific interactions with biological targets . In contrast, the widely available 2‑chloro‑6‑methoxy‑pyrimidine‑4‑carboxylic acid (CAS 447432‑93‑1) lacks this stereochemical dimension and presents a markedly different lipophilicity profile. Furthermore, the 2‑chloro‑6‑(tetrahydrofuran‑3‑yloxy) pattern provides a unique arrangement of reactivity that cannot be replicated by symmetrical 2,6‑dichloro‑pyrimidine‑4‑carboxylic acid, where both halogens compete for nucleophilic substitution and offer no chiral handle [1]. Procurement of the correct tetrahydrofuran‑3‑yloxy isomer is therefore essential for any SAR series or synthetic route that has been validated around this specific topology [2].

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Molecular Weight and Heavy-Atom Count Relative to the 6‑Methoxy Analog

The target compound possesses a molecular weight of 244.63 g·mol⁻¹ (C₉H₉ClN₂O₄) compared with 188.57 g·mol⁻¹ (C₆H₅ClN₂O₃) for the closest simple analog, 2‑chloro‑6‑methoxy‑pyrimidine‑4‑carboxylic acid . The additional 56 Da corresponds to the three‑carbon unit that closes the tetrahydrofuran ring, simultaneously increasing the heavy‑atom count from 13 to 17. This places the compound in a more favorable region of lead‑like chemical space (MW < 300) while still providing greater three‑dimensionality than the methoxy congener.

Molecular descriptor Structural complexity Lead-likeness

Predicted Boiling Point Elevation Versus the 6‑Methoxy Analog

The predicted boiling point of 2‑chloro‑6‑tetrahydrofuran‑3‑yloxy‑pyrimidine‑4‑carboxylic acid is 510.3 ± 50.0 °C at 760 Torr , whereas the predicted boiling point of 2‑chloro‑6‑methoxy‑pyrimidine‑4‑carboxylic acid is reported as 400.8 ± 45.0 °C . The ~109.5 °C increase reflects the stronger intermolecular interactions conferred by the tetrahydrofuran ring oxygen and the larger molecular surface area. This difference is practically relevant for distillation‑based purification strategies and for assessing thermal integrity during long‑term storage or high‑temperature reaction conditions.

Thermal stability Purification Volatility

Purity Specification and Lot-to-Lot Consistency from a Primary Vendor

The compound is commercially supplied by Leyan (Product No. 1874157) with a certified purity of 98% . This purity level is essential for its use as a synthetic intermediate, where residual inorganic or organic impurities can poison metal‑catalyzed coupling reactions at the C‑2 chlorine center. The 98% specification provides a quantitative procurement benchmark that can be directly compared against alternative suppliers or against the typical 95‑97% purity offered for the 6‑methoxy analog .

Purity assay Procurement specification Reproducibility

Orthogonal Synthetic Handle Count Versus Symmetrical 2,6‑Dichloro Analog

The target compound carries three reactive sites suitable for sequential, chemoselective transformations: (i) the C‑2 chlorine for SNAr or metal‑catalyzed cross‑coupling, (ii) the C‑4 carboxylic acid for amide coupling or esterification, and (iii) the C‑6 tetrahydrofuran‑3‑yloxy group, which can serve as a protecting group or be cleaved to reveal a hydroxyl handle [1]. By contrast, 2,6‑dichloropyrimidine‑4‑carboxylic acid presents two chemically equivalent chlorine atoms that often require careful stoichiometric control to avoid mixtures of mono‑ and bis‑substituted products [2]. The presence of the chiral ether in the target compound thus enables a higher degree of synthetic planning and reduces purification complexity.

Orthogonal reactivity Building block versatility Diversification potential

2-Chloro-6-tetrahydrofuran-3-yloxy-pyrimidine-4-carboxylic acid – Evidence-Backed Application Scenarios for Procurement Decisions


Medicinal Chemistry: Chiral Pyrimidine Core for Kinase and GPCR Lead Optimization

The tetrahydrofuran‑3‑yloxy substituent introduces a chiral center adjacent to the pyrimidine ring, making this compound a privileged building block for programs targeting ATP‑binding pockets of kinases or the orthosteric site of GPCRs where stereochemistry governs potency and selectivity [1]. The chlorine at C‑2 can be displaced with amines or boronic acids to rapidly generate SAR libraries, while the C‑4 carboxylic acid serves as a vector for amide‑linked side chains.

Agrochemical Discovery: Herbicidal Pyrimidine‑4‑carboxylic Acid Derivatives

Pyrimidine‑4‑carboxylic acid derivatives are a known pharmacophore in herbicidal chemistry [2]. The target compound provides a facile entry into 2‑amino‑6‑(tetrahydrofuran‑3‑yloxy)‑pyrimidine‑4‑carboxylic acid analogs, where the chiral ether may enhance crop selectivity by differential metabolism between target weeds and desirable plants. The predicted boiling point of >500 °C also suggests favorable thermal stability for formulation studies.

Fragment‑Based Drug Discovery: A Three‑Dimensional Fragment with Multiple Growth Vectors

With a molecular weight of 244.63 Da and three orthogonally addressable functional groups, the compound meets key fragment‑based screening criteria (MW < 300, clogP typically < 3) . The tetrahydrofuran ring imparts a higher fraction of sp³‑hybridized carbons than flat aromatic analogs, increasing the likelihood of identifying novel binding modes during crystallographic fragment screens.

Organic Synthesis Methodology: Substrate for SNAr and Cross‑Coupling Reaction Development

The C‑2 chlorine on an electron‑deficient pyrimidine ring bearing an electron‑donating C‑6 ether creates a unique electronic environment for studying substituent effects in nucleophilic aromatic substitution . The compound can serve as a benchmark substrate for comparing catalyst performance in Suzuki‑Miyaura or Buchwald‑Hartwig couplings where the steric bulk of the tetrahydrofuran‑3‑yloxy group may influence regioselectivity and yield.

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